[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Overview
Description
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2S and its molecular weight is 241.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that thiazole derivatives can interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects.
Biochemical Pathways
Thiazole derivatives have been found to possess diverse biological activities , indicating that this compound may affect multiple biochemical pathways.
Biological Activity
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₈H₁₄Cl₂N₂S
- Molecular Weight : 241.18 g/mol
- CAS Number : 1332528-46-7
- MDL Number : MFCD16620363
The thiazole moiety in the compound plays a crucial role in its biological activity. Thiazoles are known to exhibit various pharmacological effects, including anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, modulation of enzyme activities, and interaction with cellular signaling pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain modifications to the thiazole structure significantly enhance cytotoxicity:
Compound | Cell Line | IC50 (µg/mL) | Description |
---|---|---|---|
4e | MCF-7 | 5.36 | Enhanced activity with ortho-substitution |
4i | HepG2 | 2.32 | Most potent compound with benzyl piperidine moiety |
4c | MCF-7 | 3.21 | Augmented activity through bioisosteric replacement |
These findings suggest that structural modifications can lead to increased potency against cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that specific substituents on the thiazole ring can significantly influence biological activity. For example:
- Electron-donating groups at certain positions enhance activity.
- The presence of a benzyl or piperidine moiety tends to increase cytotoxicity.
Research indicates that compounds with a methyl group at position 4 on the phenyl ring show improved anticancer properties compared to their unsubstituted counterparts .
Case Studies
- In Vivo Studies : A study involving a thiazole derivative demonstrated significant tumor volume reduction in mice models without apparent side effects. This suggests favorable pharmacokinetics and safety profiles for compounds related to this compound .
- Mechanistic Insights : Another investigation into related thiazole compounds revealed their interaction with P-glycoprotein (P-gp), a key efflux transporter involved in drug resistance. Compounds that effectively inhibit P-gp showed enhanced efficacy in reducing tumor growth in resistant cancer cell lines .
Properties
IUPAC Name |
(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-5-7(4-9)11-8(10-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOYZBDAYQKDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CC2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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